2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

描述

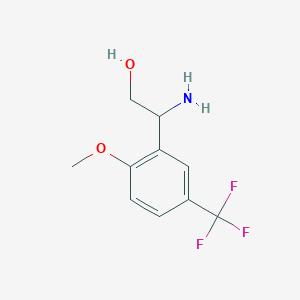

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a methoxy group at the ortho-position and a trifluoromethyl (CF₃) group at the para-position.

属性

分子式 |

C10H12F3NO2 |

|---|---|

分子量 |

235.20 g/mol |

IUPAC 名称 |

2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3 |

InChI 键 |

XBBTVXKCYIGBGW-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

化学反应分析

Types of Reactions

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Substituted phenyl derivatives.

科学研究应用

2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic and Physicochemical Properties

Key Compounds:

(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) Structure: Features a methoxy group at position 2 and CF₃ at position 5 on the phenyl ring, similar to the target compound. However, SB-2 includes an imine (-C=N-) linkage instead of an amino alcohol moiety. Synthesis: Synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde and 2-trifluoromethyl aniline, yielding 67% (solid-phase) and 51% (solution-phase) . Relevance: Highlights the role of CF₃ in stabilizing the aromatic system and enhancing lipophilicity.

2-{[2-Methoxy-5-(Trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol Structure: Shares the 2-methoxy-5-CF₃-phenyl motif but incorporates a nitro group and intramolecular hydrogen bonding (O-H···N,O). Crystal Properties: Exhibits a dihedral angle of 6.2° between phenyl rings and rotational disorder in the CF₃ group . Comparison: Demonstrates how substituents like nitro groups affect molecular packing and hydrogen-bonding networks.

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol Structure: Contains two CF₃ groups at positions 3 and 4. Synthesis: Produced via dynamic kinetic resolution, emphasizing the impact of multiple EWGs on stereochemical outcomes . Key Difference: The bis-CF₃ substitution likely increases metabolic stability but reduces solubility compared to the mono-CF₃ target compound.

Table 1: Substituent Effects on Key Properties

Key Compounds:

2-Amino-1-[2,5-difluorophenyl]ethanol Structure: Fluorine atoms at positions 2 and 5 on the phenyl ring. Safety: Limited toxicological data; precautions include avoiding inhalation and skin contact . Comparison: Fluorine’s electronegativity may enhance blood-brain barrier penetration compared to CF₃.

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Structure: Chloro and fluoro substituents at positions 3 and 5. Chirality: (S)-configuration highlights the importance of stereochemistry in biological activity . Relevance: Chloro groups increase molecular weight and may influence receptor binding kinetics.

Table 2: Amino Alcohol Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。